molecular formula C24H27N3O5S2 B14113614 2-({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide

2-({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide

Cat. No.: B14113614
M. Wt: 501.6 g/mol
InChI Key: AFSBHIIBPVLXEV-UHFFFAOYSA-N
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Description

2-({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a sulfonyl group, a dihydropyrimidinone core, and an acetamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide typically involves multiple steps, including the formation of the dihydropyrimidinone core, sulfonylation, and subsequent acetamide formation. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize waste. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized under specific conditions.

    Reduction: The dihydropyrimidinone core can be reduced to yield different derivatives.

    Substitution: The acetamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amine derivatives.

Scientific Research Applications

2-({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and acetamide groups play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • **2-({5-[(4-methylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide
  • **2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide

Uniqueness

The unique structural features of 2-({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide, such as the butyl group on the phenyl ring, contribute to its distinct chemical and biological properties. These differences can affect its reactivity, binding affinity, and overall efficacy in various applications.

Properties

Molecular Formula

C24H27N3O5S2

Molecular Weight

501.6 g/mol

IUPAC Name

2-[[5-(4-butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide

InChI

InChI=1S/C24H27N3O5S2/c1-3-5-6-17-7-13-20(14-8-17)34(30,31)21-15-25-24(27-23(21)29)33-16-22(28)26-18-9-11-19(12-10-18)32-4-2/h7-15H,3-6,16H2,1-2H3,(H,26,28)(H,25,27,29)

InChI Key

AFSBHIIBPVLXEV-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)OCC

Origin of Product

United States

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